molecular formula C9H8N2O2 B11808712 Methyl 4-cyano-6-methylpicolinate

Methyl 4-cyano-6-methylpicolinate

Cat. No.: B11808712
M. Wt: 176.17 g/mol
InChI Key: JJLXDLZYKFMKHH-UHFFFAOYSA-N
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Description

Methyl 4-cyano-6-methylpicolinate is an organic compound with the molecular formula C9H8N2O2 It is a derivative of picolinic acid and is characterized by the presence of a cyano group at the 4-position and a methyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-6-methylpicolinate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-6-methylpyridine with methanol in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of high-pressure reactors to increase yield and reduce reaction time. The choice of method depends on factors such as the desired purity of the product and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-6-methylpicolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-cyano-6-methylpicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with specific biological pathways in plants.

Mechanism of Action

The mechanism of action of methyl 4-cyano-6-methylpicolinate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyano-2-methylpicolinate
  • Methyl 4-cyano-5-methylpicolinate
  • Methyl 4-cyano-3-methylpicolinate

Uniqueness

Methyl 4-cyano-6-methylpicolinate is unique due to the specific positioning of the cyano and methyl groups on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to its isomers. For example, the position of the cyano group can influence the compound’s ability to participate in nucleophilic substitution reactions, while the position of the methyl group can affect its steric interactions with other molecules.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 4-cyano-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-6-3-7(5-10)4-8(11-6)9(12)13-2/h3-4H,1-2H3

InChI Key

JJLXDLZYKFMKHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)OC)C#N

Origin of Product

United States

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